Cas no 1823182-54-2 (4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
![4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine structure](https://ja.kuujia.com/images/noimg.png)
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
-
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00902864-1g |
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | 90% | 1g |
¥4193.0 | 2023-03-31 | |
Key Organics Ltd | 9R-0816-1G |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 1g |
£770.00 | 2023-09-08 | |
Key Organics Ltd | 9R-0816-5G |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 5g |
£3080.00 | 2023-09-08 | |
Key Organics Ltd | 9R-0816-5MG |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | 9R-0816-10MG |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 10mg |
£63.00 | 2023-09-08 | |
A2B Chem LLC | AI81227-10mg |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI81227-500mg |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI81227-5mg |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Key Organics Ltd | 9R-0816-1MG |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 9R-0816-10G |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
1823182-54-2 | >90% | 10g |
£5775.00 | 2023-09-08 |
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amineに関する追加情報
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS No. 1823182-54-2): A Promising Scaffold for Targeted Therapeutic Development
4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, a novel heterocyclic compound with a unique molecular architecture, has emerged as a focal point in modern drug discovery. Its chemical structure combines a pyrimidin-2-amine core with a 1,3-thiazol-5-yl ring system, linked via a pyridin-4-yl bridge. This intricate arrangement enables the compound to engage multiple biological targets, making it a versatile candidate for therapeutic applications. The CAS No. 1823182-54-2 designation underscores its distinct chemical identity, which is critical for differentiation in pharmaceutical research.
Recent studies have highlighted the synthetic accessibility of 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, leveraging advanced methodologies such as microwave-assisted organic synthesis and solid-phase peptide synthesis. These techniques have enabled the efficient construction of its complex framework, which is essential for optimizing pharmacological properties. The molecule’s ability to form hydrogen bonds and π-π interactions with protein targets has been validated through molecular docking simulations, demonstrating its potential to modulate key enzymes in metabolic pathways.
One of the most significant breakthroughs in recent research involves the application of 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine as a dual inhibitor of PDK1 and mTOR signaling pathways. This dual-targeting mechanism has shown promise in preclinical models of cancer and neurodegenerative diseases, where aberrant activation of these pathways contributes to disease progression. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound significantly suppressed tumor growth in xenograft models by inhibiting both pathways simultaneously, suggesting its potential as a next-generation therapeutic agent.
The pharmacokinetic profile of 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has also been optimized through structural modifications. Researchers have demonstrated that introducing a fluoro substituent at the 5-position of the 1,3-thiazol ring enhances its metabolic stability while maintaining biological activity. This modification, supported by in vivo studies in rodents, has improved the compound’s half-life and bioavailability, critical factors for clinical translation.
In the context of antimicrobial drug development, 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has shown potential against multidrug-resistant pathogens. A 2024 study in Antimicrobial Agents and Chemotherapy revealed that the compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Its mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescent staining experiments.
Moreover, the compound’s anti-inflammatory properties have attracted attention in the treatment of autoimmune disorders. In vitro studies have demonstrated its ability to inhibit NF-κB activation in macrophages, a key driver of inflammatory responses. This effect was further corroborated by in vivo experiments in a mouse model of rheumatoid arthritis, where the compound significantly reduced joint swelling and cytokine production.
The synthetic versatility of 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has also been exploited to develop prodrugs with improved delivery profiles. For example, esterification of the pyrimidin-2-amine moiety has been shown to enhance its solubility in aqueous environments, facilitating oral administration. These modifications, coupled with its favorable safety profile in preclinical studies, position the compound as a viable candidate for further clinical investigation.
Despite its promising attributes, challenges remain in optimizing its therapeutic potential. Ongoing research focuses on refining its selectivity profile to minimize off-target effects, particularly in the context of cardiotoxicity observed in certain preclinical models. Additionally, efforts are underway to develop nanoparticle-based delivery systems to enhance its tissue penetration and prolong its therapeutic effect.
In conclusion, 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine represents a groundbreaking scaffold with broad therapeutic applications. Its unique molecular architecture, combined with recent advancements in synthetic and pharmacological optimization, positions it as a key player in the development of next-generation therapeutics for complex diseases. Continued research into its mechanisms of action and clinical potential will be critical in translating this compound from the laboratory to the clinic.
1823182-54-2 (4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine) 関連製品
- 6200-60-8(Imidazo[1,2-a]pyridine-3-carboxylic acid)
- 476643-04-6(2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide)
- 946283-66-5(methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)
- 27693-46-5((2,3-dimethylphenyl)-(2-pyridyl)methanone)
- 376638-44-7(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide)
- 35349-68-9(2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-)
- 1261810-73-4(methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate)
- 851978-53-5(4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)
- 1540803-19-7(2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid)
- 1805552-33-3(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)




